molecular formula C26H30N2O6 B2902627 Fmoc-L-HLys(Alloc)-OH CAS No. 281655-70-7

Fmoc-L-HLys(Alloc)-OH

Cat. No. B2902627
CAS RN: 281655-70-7
M. Wt: 466.534
InChI Key: KZCWEDOQGDZLTE-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-L-HLys(Alloc)-OH” is a compound used in peptide synthesis . The Fmoc group is an amino protecting group, primarily used in peptide synthesis . It is introduced into the target molecule to protect its reactive activity . The Alloc group is another protecting group that can be selectively removed .


Synthesis Analysis

Fmoc or Boc mono-substituted cyclo (L-Lys-L-Lys)s were synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide este (Fmoc-OSu) and di-tert-butyl dicarbonate [ (Boc) 2 O], respectively .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving multiple functional groups. The Fmoc group is a fluorenyl group attached to the molecule via a methyloxycarbonyl linkage . The Alloc group is attached via an allyloxy carbonyl linkage .


Chemical Reactions Analysis

The Fmoc group is one of the most commonly used protecting groups for amino groups in solid phase peptide synthesis . It is readily deprotected by secondary amines such as piperidine while it is stable under acidic conditions .

Scientific Research Applications

Peptide Chemistry and Protection Strategies

Fmoc and Alloc protecting groups offer a consistent alternative to classical Boc protection in peptide chemistry. Fmoc has been established as the choice α-amino protecting group, and Alloc allows for a fully orthogonal protection strategy with Fmoc and Boc. The introduction of Fmoc and Alloc moieties typically occurs through halogenoformates, azides, or activated carbonates. However, these methods are often accompanied by side reactions, including the formation of Fmoc/Alloc dipeptides and even tripeptides. Novel Fmoc/Alloc-oxime reagents have been introduced, which are stable, highly reactive, and yield almost contaminant-free Fmoc/Alloc-amino acids. Specifically, the N-hydroxypicolinimidoyl cyanide derivative (N-{[(9H-fluoren-9-yl)methoxy]carbonyl-oxy)picolinimidoyl cyanide) has shown promising results for the preparation of Fmoc-Gly-OH with minimal side reactions, as analyzed by reverse-phase HPLC and NMR spectroscopy (Khattab et al., 2010).

Solid Support Synthesis of Glycoconjugates

Fmoc-L-HLys(Alloc)-OH is utilized in the synthesis of orthogonally protected building blocks for the construction of glycoconjugates on a solid support. One study highlighted the synthesis of N-Alloc-N'-Boc-N' '-Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine and its use in preparing triantennary peptide glycoclusters on a solid support. The process involved sequential removal of amino protections and subsequent coupling with peracetylated O-(glycopyranosyl)-N-Fmoc-L-serine pentafluorophenyl esters, offering a modular approach for creating diverse synthetic glycoclusters (Katajisto et al., 2002).

Antibacterial and Anti-inflammatory Applications

The rapid advancement in peptide- and amino-acid-based nanotechnology has opened new avenues for the development of biomedical materials. Fmoc-decorated self-assembling building blocks, such as this compound, have shown promising applications in antibacterial and anti-inflammatory purposes. These nanoassemblies have demonstrated significant effects on bacterial morphology and offer methods for their functional incorporation within resin-based composites. The integration of these nanoassemblies inhibits bacterial growth and viability while not being cytotoxic toward mammalian cell lines. Their low dosage requirement allows for the preservation of mechanical and optical properties of the composite materials (Schnaider et al., 2019).

Mechanism of Action

The Fmoc group is used to protect the amino group during peptide synthesis . It can be selectively removed under basic conditions, allowing for the selective synthesis of peptides .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-(prop-2-enoxycarbonylamino)heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-2-16-33-25(31)27-15-9-3-4-14-23(24(29)30)28-26(32)34-17-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22/h2,5-8,10-13,22-23H,1,3-4,9,14-17H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCWEDOQGDZLTE-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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